Di-n-Butyl-bis-(methylmaleate)tin: A Comprehensive Technical Guide for Scientific Professionals
Di-n-Butyl-bis-(methylmaleate)tin: A Comprehensive Technical Guide for Scientific Professionals
Foreword: Unveiling the Potential of a Niche Organotin Compound
In the vast landscape of organometallic chemistry, organotin compounds have carved a significant niche, primarily recognized for their catalytic prowess and stabilizing effects in polymer chemistry. Among these, di-n-Butyl-bis-(methylmaleate)tin emerges as a compound of interest, albeit one with a more specialized profile. This technical guide aims to provide researchers, scientists, and drug development professionals with a consolidated and in-depth understanding of the chemical properties of di-n-Butyl-bis-(methylmaleate)tin, moving beyond rudimentary data to explore its structural nuances, reactivity, and potential applications. By synthesizing available data with field-proven insights, this document serves as a critical resource for harnessing the unique characteristics of this organotin species in advanced scientific endeavors.
Core Chemical Identity and Molecular Architecture
Di-n-Butyl-bis-(methylmaleate)tin, identified by the CAS Number 15546-11-9 , is an organotin compound featuring a central tin atom bonded to two n-butyl groups and two methyl maleate ligands.[1] Its molecular structure is key to understanding its chemical behavior.
Molecular Formula: C18H28O8Sn[1]
Molecular Weight: 491.12 g/mol [1][2]
The coordination around the central tin atom is a critical aspect of its chemistry. Organotin(IV) compounds like this one often exhibit a coordination number higher than four, typically adopting a distorted octahedral geometry in the solid state. This structural flexibility influences its catalytic activity and interactions with other molecules.
Synonyms: This compound is also known by several other names, including Dibutyltin bis(methyl maleate), Dibutyltin bis(monomethyl maleate), and Stannane, dibutylbis[(3-carboxyacryloyl)oxy]-, dimethyl ester, (Z,Z)-.[1]
Physicochemical Properties: A Quantitative Overview
A thorough understanding of the physicochemical properties of di-n-Butyl-bis-(methylmaleate)tin is paramount for its handling, application, and the design of experimental protocols. The following table summarizes the available quantitative data.
| Property | Value | Source |
| Predicted Boiling Point | 460.8 ± 55.0 °C | [3] |
| Density | 1.38 g/cm³ (at 20°C) | [3] |
| Vapor Pressure | 0.5 Pa (at 25°C) | [3] |
| Flash Point | 135 °C | [3] |
It is crucial to note that the boiling point is a predicted value, and experimental verification is recommended for high-temperature applications. The compound's relatively low vapor pressure suggests it is not highly volatile under standard conditions.
Solubility and Stability:
While specific solubility data for di-n-Butyl-bis-(methylmaleate)tin is not extensively documented, organotin compounds with similar structures are generally soluble in organic solvents such as benzene and organic esters.[4] Their stability is moderate; they are generally stable under ordinary conditions of use and storage but can be sensitive to moisture and incompatible with strong oxidants, acids, and bases.[4] Hydrolysis of the ester linkages is a potential degradation pathway, particularly in non-neutral aqueous environments.
Reactivity and Catalytic Landscape
The reactivity of di-n-Butyl-bis-(methylmaleate)tin is largely dictated by the Lewis acidic nature of the tin center and the nature of its ligands. This inherent Lewis acidity is the foundation of its catalytic activity in various organic reactions.
Catalytic Mechanism:
The catalytic action of dialkyltin dicarboxylates, the class to which this compound belongs, typically involves the coordination of a substrate (e.g., an alcohol or an amine) to the electron-deficient tin atom. This coordination activates the substrate, making it more susceptible to nucleophilic attack.
Figure 1: Generalized catalytic cycle for esterification catalyzed by a dibutyltin dicarboxylate.
Applications in Polymer Chemistry:
Organotin compounds, including dibutyltin derivatives, are widely used as catalysts in the production of polyurethanes, silicones, and polyesters. They facilitate key reactions such as esterification and transesterification. While specific studies on di-n-Butyl-bis-(methylmaleate)tin are limited, its structural similarity to other effective catalysts suggests its potential in these areas. For instance, dibutyltin mono-n-butyl maleate, a related compound, is known to accelerate cross-linking in sealant formulations, enhancing their mechanical properties.[5]
Spectroscopic Characterization: The Analytical Fingerprint
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the n-butyl groups, including multiplets for the methylene protons and a triplet for the terminal methyl group. The methyl protons of the maleate moiety would appear as a singlet, and the vinyl protons of the maleate backbone would likely present as a singlet or a pair of doublets depending on the symmetry and coupling.
-
¹³C NMR: The carbon spectrum would corroborate the proton data, with distinct signals for the butyl chains and the carbonyl, vinyl, and methoxy carbons of the methyl maleate ligands.
-
¹¹⁹Sn NMR: This technique is particularly informative for organotin compounds, as the chemical shift is highly sensitive to the coordination number and geometry of the tin atom.
Infrared (IR) Spectroscopy:
The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ester groups in the methyl maleate ligands. The Sn-C and Sn-O stretching vibrations would be expected to appear in the lower frequency region of the spectrum.
Mass Spectrometry (MS):
Mass spectrometry would reveal the molecular ion peak and characteristic fragmentation patterns, including the loss of butyl groups and methyl maleate ligands. The isotopic pattern of tin, with its multiple stable isotopes, would be a definitive indicator of a tin-containing compound.
Toxicology and Safety: A Critical Assessment
Organotin compounds, as a class, are known for their toxicity, and di-n-Butyl-bis-(methylmaleate)tin is no exception. It is imperative that this compound is handled with stringent safety precautions in a laboratory or industrial setting.
Acute Toxicity:
The oral LD50 in rats for di-n-Butyl-bis-(methylmaleate)tin is reported to be 62 mg/kg, classifying it as highly toxic upon ingestion.[2]
Hazard Classifications:
According to GHS classifications, this compound is considered harmful if swallowed, causes severe skin burns and eye damage, may cause an allergic skin reaction, is suspected of causing genetic defects, and may damage fertility or the unborn child.[3][6] It is also classified as causing damage to organs through single and repeated exposure and is very toxic to aquatic life with long-lasting effects.[3][6]
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[6]
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[6]
-
Respiratory Protection: If exposure limits are exceeded, a full-face respirator with appropriate cartridges should be used.[6]
-
-
Hygiene Measures: Avoid eating, drinking, or smoking when handling this compound. Wash hands thoroughly after handling.[6]
Potential Applications in Drug Development: An Exploratory Outlook
While the primary applications of di-n-Butyl-bis-(methylmaleate)tin and related compounds have been in industrial catalysis and polymer stabilization, the unique properties of organotin compounds have led to exploratory research in medicinal chemistry.
Anticancer Research:
Certain organotin complexes have demonstrated selective toxicity towards cancer cells, making them potential candidates for the development of novel anticancer drugs.[7] The biological activity of these compounds is influenced by the organic groups and ligands attached to the tin atom. While no specific studies on the anticancer properties of di-n-Butyl-bis-(methylmaleate)tin were identified, its chemical structure warrants investigation in this area.
Drug Delivery Systems:
The ability of organotin compounds to interact with biological molecules has led to research into their use in drug delivery systems. For instance, they have been explored as components of polymer-based drug delivery platforms.[8] The catalytic properties of compounds like di-n-Butyl-bis-(methylmaleate)tin could potentially be harnessed in the synthesis of biocompatible polymers for controlled drug release.
Figure 2: Potential research pathways for di-n-Butyl-bis-(methylmaleate)tin in drug development.
It is important to emphasize that the high toxicity of organotin compounds presents a significant hurdle for their direct therapeutic application. Future research in this area would need to focus on designing derivatives with enhanced therapeutic indices or encapsulating these compounds in delivery systems to minimize systemic toxicity.
Analytical Methodologies: Ensuring Purity and Quality
The accurate analysis of di-n-Butyl-bis-(methylmaleate)tin is essential for quality control and for studying its behavior in various applications. A combination of chromatographic and spectroscopic techniques is typically employed for the analysis of organotin compounds.
Experimental Protocol: Purity Determination by Gas Chromatography (GC)
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the di-n-Butyl-bis-(methylmaleate)tin sample.
-
Dissolve the sample in a suitable organic solvent (e.g., toluene or hexane) to a final concentration of 1 mg/mL.
-
If necessary, derivatization to a more volatile species can be performed, although for some organotin esters, direct analysis is possible.
-
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5 or equivalent) is typically suitable.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp up to 280 °C at a rate of 10 °C/min, and hold for 10 minutes.
-
Detector: A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used. MS detection provides structural confirmation.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Analysis:
-
Inject a 1 µL aliquot of the prepared sample into the GC.
-
Record the chromatogram and/or mass spectrum.
-
The purity can be estimated by the area percentage of the main peak in the chromatogram.
-
Identification can be confirmed by comparing the retention time and mass spectrum with a known standard.
-
Advanced Analytical Techniques:
For the speciation and trace analysis of organotin compounds in complex matrices, more advanced techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can be utilized. This method offers high sensitivity and specificity without the need for derivatization.
Conclusion and Future Perspectives
Di-n-Butyl-bis-(methylmaleate)tin is an organotin compound with a profile that suggests utility primarily as a catalyst and stabilizer, consistent with the broader class of dibutyltin dicarboxylates. While its direct application in drug development is constrained by its inherent toxicity, its catalytic properties may find a role in the synthesis of novel materials for biomedical applications. The current body of publicly available data on this specific compound is limited, highlighting a need for further experimental characterization of its physicochemical properties, spectroscopic data, and reactivity. Such studies would not only provide a more complete understanding of this molecule but could also unveil new and valuable applications in both materials science and medicinal chemistry. As with all organotin compounds, a rigorous adherence to safety protocols is paramount in all handling and experimental work.
References
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Muby Chemicals. Dibutyltin maleate Manufacturers, with SDS. [Link]
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Gelest, Inc. introduction to organotin chemistry - and applications. [Link]
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Hadi, A. G., et al. (2023). A Comprehensive Review of Organotin Complexes: Synthesis and Diverse Applications. University of Babylon Private CDN. [Link]
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PubChem. Dibutyltin maleate | C12H20O4Sn | CID 9906251. [Link]
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Taylor & Francis. Dibutyltin dilaurate – Knowledge and References. [Link]
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BNT Chemicals. DBTL – Dibutyltin Dilaurate. [Link]
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News. Dibutyltin Dilaurate: A Versatile Catalyst with Various Applications. [Link]
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American Elements. Dibutyltin bis(acetylacetonate). [Link]
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BDMAEE. application of dibutyltin mono-n-butyl maleate in sealant formulations. [Link]
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BDMAEE. application of dibutyltin mono-n-butyl maleate in sealant formulations. [Link]
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